

# Technical Guide: Physical Properties of 1-(2-Bromoethyl)-1H-1,2,4-triazole

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## Compound of Interest

Compound Name: 1-(2-Bromoethyl)-1H-1,2,4-triazole

Cat. No.: B1345338

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## Introduction

**1-(2-Bromoethyl)-1H-1,2,4-triazole** is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole moiety in a wide range of biologically active molecules. Understanding the physical properties of this compound is fundamental for its application in synthesis, formulation, and as a building block for more complex molecules. This technical guide provides a summary of the available physical and computational data for **1-(2-Bromoethyl)-1H-1,2,4-triazole** and outlines general experimental protocols for the determination of key physical characteristics.

## Core Physical and Chemical Properties

While extensive experimental data for **1-(2-Bromoethyl)-1H-1,2,4-triazole** is not widely available in published literature, a compilation of its known properties from chemical suppliers and computational models is presented below. A Safety Data Sheet (SDS) for the compound describes it as a colorless to tan liquid; however, it explicitly states that the melting and boiling points have not been determined.

## Summary of Physical and Chemical Data

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>6</sub> BrN <sub>3</sub>	ChemScene[1]
Molecular Weight	176.01 g/mol	ChemScene[1]
Physical Form	Colorless to tan liquid	Accela ChemBio Inc.
Melting Point	Not determined	Accela ChemBio Inc.
Boiling Point	Not determined	Accela ChemBio Inc.
Purity	≥98%	ChemScene[1]
CAS Number	783262-04-4	ChemScene[1]

## Computational Data (Predicted)

Property	Value	Source
Topological Polar Surface Area (TPSA)	30.71 Å <sup>2</sup>	ChemScene[1]
LogP	0.673	ChemScene[1]
Hydrogen Bond Acceptors	3	ChemScene[1]
Hydrogen Bond Donors	0	ChemScene[1]
Rotatable Bonds	2	ChemScene[1]

## Experimental Protocols for Physical Property Determination

While specific experimental protocols for **1-(2-Bromoethyl)-1H-1,2,4-triazole** are not available, the following are detailed, generalized methodologies for determining the key physical properties of a similar organic compound.

### Melting Point Determination (for solid compounds)

- Apparatus: Capillary melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).

- Procedure:

- A small, dry sample of the crystalline compound is finely powdered.
- The powder is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the apparatus.
- The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

## Boiling Point Determination

- Apparatus: Distillation apparatus consisting of a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask.

- Procedure:

- The liquid sample is placed in the round-bottom flask with boiling chips.
- The apparatus is assembled for simple distillation.
- The flask is heated gently.
- The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature, at a given atmospheric pressure, is the boiling point. For greater accuracy, the pressure should be recorded and the boiling point corrected to standard pressure if necessary.

## Density Measurement

- Apparatus: Pycnometer (a specific volume glass flask) and an analytical balance.

- Procedure:

- The empty pycnometer is weighed.

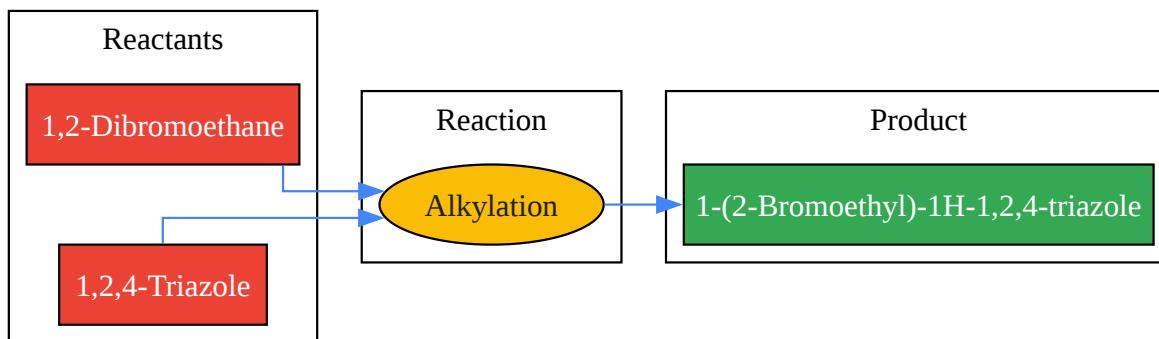
- It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again.
- The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and weighed.
- The density of the sample is calculated using the formula:  $\text{Density}_{\text{sample}} = (\text{mass}_{\text{sample}} / \text{mass}_{\text{reference}}) * \text{Density}_{\text{reference}}$

## Solubility Determination

- Procedure (Qualitative):
  - A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a small, measured volume of the solvent (e.g., 1 mL).
  - The mixture is agitated at a constant temperature.
  - Observations are made to determine if the solute dissolves completely, partially, or not at all. This can be repeated with various polar and non-polar solvents.
- Procedure (Quantitative - Shake-Flask Method):
  - An excess amount of the solid or liquid solute is added to a known volume of the solvent in a flask.
  - The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
  - The saturated solution is then filtered to remove undissolved solute.
  - The concentration of the solute in the filtrate is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

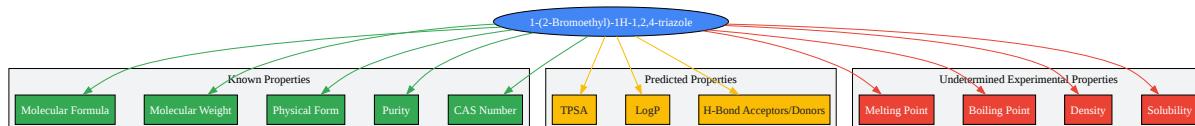
## Visualizations

As no specific signaling pathways or complex experimental workflows involving **1-(2-Bromoethyl)-1H-1,2,4-triazole** are documented, the following diagrams illustrate a general synthetic route and the logical flow of the available data.



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Caption: General synthetic pathway for **1-(2-Bromoethyl)-1H-1,2,4-triazole**.



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Caption: Logical relationship of available data for the target compound.

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## References

- 1. chemscene.com [chemscene.com]
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